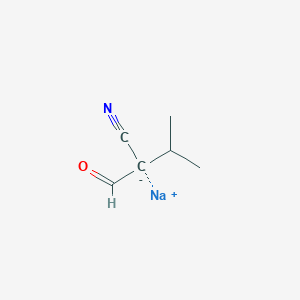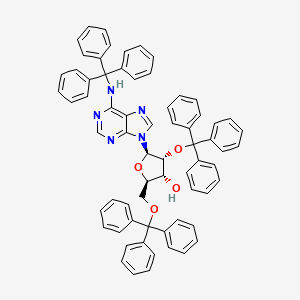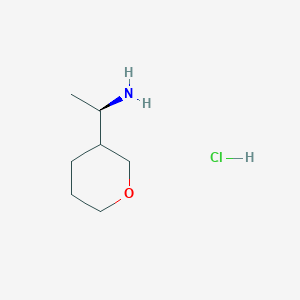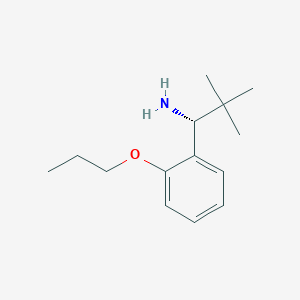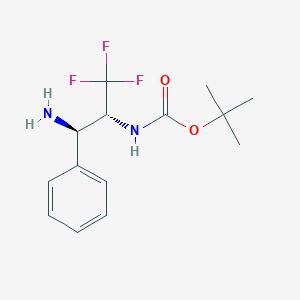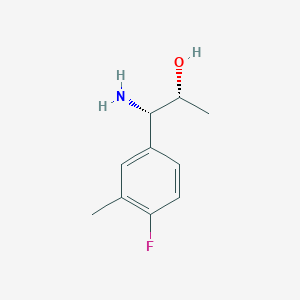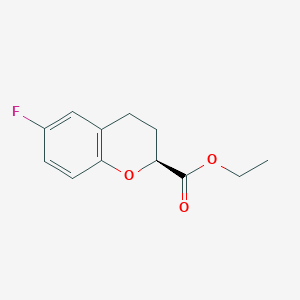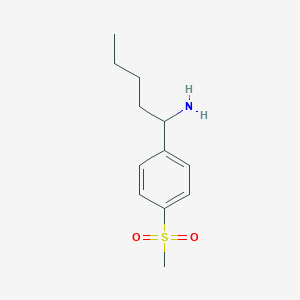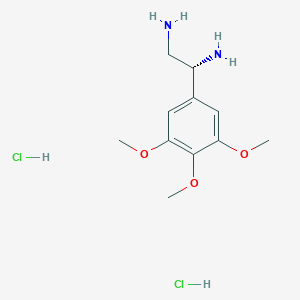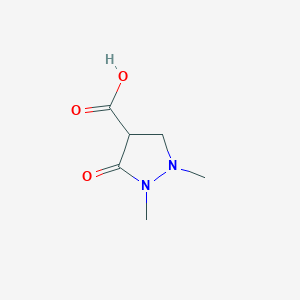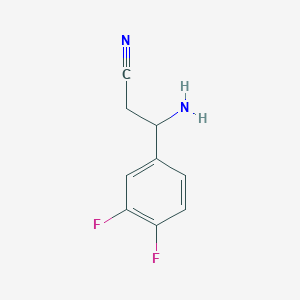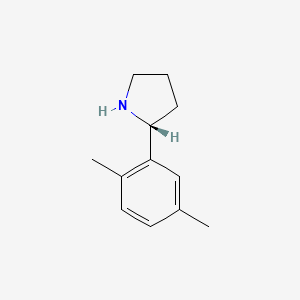
(R)-2-(2,5-Dimethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-(2,5-Dimethylphenyl)pyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer with high purity.
Another method involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral ligands in the reaction can lead to the formation of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction may produce amines
Applications De Recherche Scientifique
®-2-(2,5-Dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-2-(2,5-Dimethylphenyl)pyrrolidine is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, ®-2-(2,5-Dimethylphenyl)pyrrolidine is used in the production of materials with specific properties, such as chiral polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)pyrrolidine: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
2-(2,5-Dimethylphenyl)pyrrole: A related compound that lacks the pyrrolidine ring but shares the same aromatic substituent.
2-(2,5-Dimethylphenyl)piperidine: A similar compound with a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)pyrrolidine is unique due to its chiral nature and the specific arrangement of its substituents. This gives it distinct properties and makes it valuable in applications requiring high enantioselectivity. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
Clé InChI |
YDFGECBUKLAMHF-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


